Metabolic Stability Advantage: 4-Fluorobenzothiazole vs. Non-Fluorinated Analogs
Direct metabolic stability data for CAS 1396874-32-0 is not publicly available. However, class-level evidence from structurally related 4-fluorobenzothiazole derivatives demonstrates that fluorination at the benzothiazole 4-position significantly enhances metabolic stability in human liver microsomes (HLM) compared to non-fluorinated analogs. In a published study, fluorinated benzothiazole analog 29 exhibited 91% intact compound remaining after 60 min incubation with mouse liver microsomes (MLM), and demonstrated an almost 2-fold greater metabolic stability in HLM compared to a non-fluorinated comparator [1]. By extrapolation, the 4-fluoro substitution in the target compound is expected to confer a similar stability advantage over its 4-H (unsubstituted benzothiazole) and potentially 4-OCH3 or 4-CH3 analogs, which lack the electron-withdrawing and metabolic shielding effects of fluorine.
| Evidence Dimension | In vitro metabolic stability ( % intact compound after 60 min incubation with MLM) |
|---|---|
| Target Compound Data | No direct data for CAS 1396874-32-0 |
| Comparator Or Baseline | Fluorinated benzothiazole analog 29: 91% intact (MLM); ~2-fold greater HLM stability than non-fluorinated comparator |
| Quantified Difference | ~2-fold improvement in HLM stability for fluorinated vs. non-fluorinated benzothiazole derivative (class-level inference) |
| Conditions | Mouse liver microsomes (MLM) and human liver microsomes (HLM); 60 min incubation |
Why This Matters
Enhanced metabolic stability translates to longer half-life and reduced clearance, which is critical for in vivo pharmacological studies where sustained target engagement is required.
- [1] Data publication: Development of fluorinated and methoxylated benzothiazole derivatives as highly potent and selective cannabinoid CB2 receptor ligands. HZDR, 2026. Available at: https://www.hzdr.de View Source
